molecular formula C13H18FNO3 B8034141 Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate

Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate

Cat. No.: B8034141
M. Wt: 255.28 g/mol
InChI Key: AKAFAQLULCGYCN-UHFFFAOYSA-N
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Description

Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate is an organic compound with the molecular formula C13H18FNO3 It is a derivative of carbamate, featuring a tert-butyl group, an ethyl group, and a fluorohydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate typically involves the reaction of 3-fluoro-4-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:

  • Dissolve 3-fluoro-4-hydroxyaniline in an appropriate solvent (e.g., dichloromethane).
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Conversion to an amine derivative.

    Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the fluorohydroxyphenyl moiety enhances its binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-ethyl-N-(3-formyl-4-hydroxyphenyl)carbamate
  • Tert-butyl N-ethyl-N-(3-chloro-4-hydroxyphenyl)carbamate
  • Tert-butyl N-ethyl-N-(3-methyl-4-hydroxyphenyl)carbamate

Uniqueness

Tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-ethyl-N-(3-fluoro-4-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-5-15(12(17)18-13(2,3)4)9-6-7-11(16)10(14)8-9/h6-8,16H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAFAQLULCGYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)O)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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